

Physical and chemical properties of Ethyl 2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 2-methylthiazole-4-carboxylate
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An In-depth Technical Guide to Ethyl 2-methylthiazole-4-carboxylate

Abstract

Ethyl 2-methylthiazole-4-carboxylate is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its essential physicochemical and spectroscopic properties, details established synthetic and purification protocols, outlines its reactivity and stability, and discusses its applications, particularly as a building block in pharmaceutical development. The information herein is intended to serve as a foundational resource for researchers, chemists, and professionals in drug discovery and chemical synthesis.

Core Physicochemical Properties

Ethyl 2-methylthiazole-4-carboxylate is a brownish-orange crystalline powder at room temperature.^[1] Its core structure consists of a five-membered thiazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position. This arrangement of functional groups dictates its solubility, reactivity, and utility as a synthetic intermediate.

A summary of its key identifiers and physical properties is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	ethyl 2-methyl-1,3-thiazole-4-carboxylate	[2]
Synonyms	2-Methylthiazole 4-carboxylic acid ethyl ester	[3]
CAS Number	6436-59-5	[1] [3]
Molecular Formula	C ₇ H ₉ NO ₂ S	[1] [3]
Molecular Weight	171.22 g/mol	[1] [2] [3]
Appearance	Brownish orange crystalline powder	[1]
Melting Point	54-58 °C	[1] [3]
Purity	≥ 97% (GC)	[1] [3]
SMILES String	CCOC(=O)c1csc(C)n1	[3]
InChI Key	QWWPUBQHZFHZSF-UHFFFAOYSA-N	[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the identity and purity of a chemical compound. The key spectral features of **Ethyl 2-methylthiazole-4-carboxylate** are consistent with its structure, providing a reliable fingerprint for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact molecule are not publicly available in the search results, typical chemical shifts for analogous structures, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, can provide insight.[\[4\]](#) For **Ethyl 2-methylthiazole-4-carboxylate**, one would expect:

- ¹H NMR: A singlet for the thiazole ring proton (C5-H), a quartet and a triplet for the ethyl ester group (–OCH₂CH₃), and a singlet for the methyl group (C2-CH₃).

- ^{13}C NMR: Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, the methylene and methyl carbons of the ethyl group, and the methyl carbon at the C2 position.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

- A strong C=O stretching vibration from the ethyl ester group.
- C=N and C=C stretching vibrations characteristic of the thiazole ring.
- C-H stretching and bending vibrations from the alkyl groups. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument, confirming its functional group composition.[2]

Mass Spectrometry (MS)

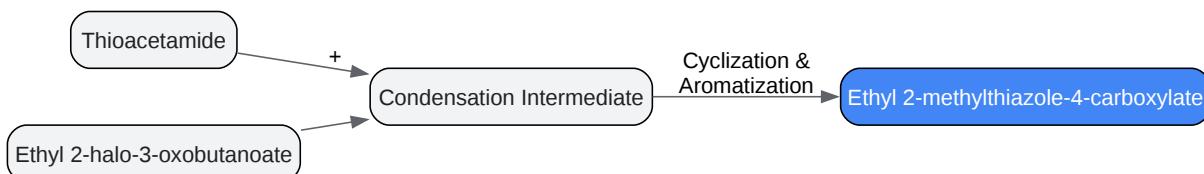
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M^+) would correspond to the molecular weight of 171.22 g/mol .[1][2][3]

Chemical Synthesis and Purification

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a primary and versatile method. This pathway involves the condensation reaction between a thioamide and an α -haloketone or α -halo ester.

Conceptual Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of **Ethyl 2-methylthiazole-4-carboxylate** can be conceptually understood through the Hantzsch synthesis. This involves the reaction of thioacetamide (providing the C2-methyl and sulfur components) with an ethyl 2-halo-3-oxobutanoate derivative.



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Caption: Conceptual Hantzsch synthesis pathway.

Detailed Experimental Protocol: One-Pot Synthesis of a Related Thiazole

While a specific protocol for the title compound is not detailed in the provided search results, a highly relevant and efficient one-pot synthesis for the structurally similar Ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, which demonstrates the principles involved.^[4]

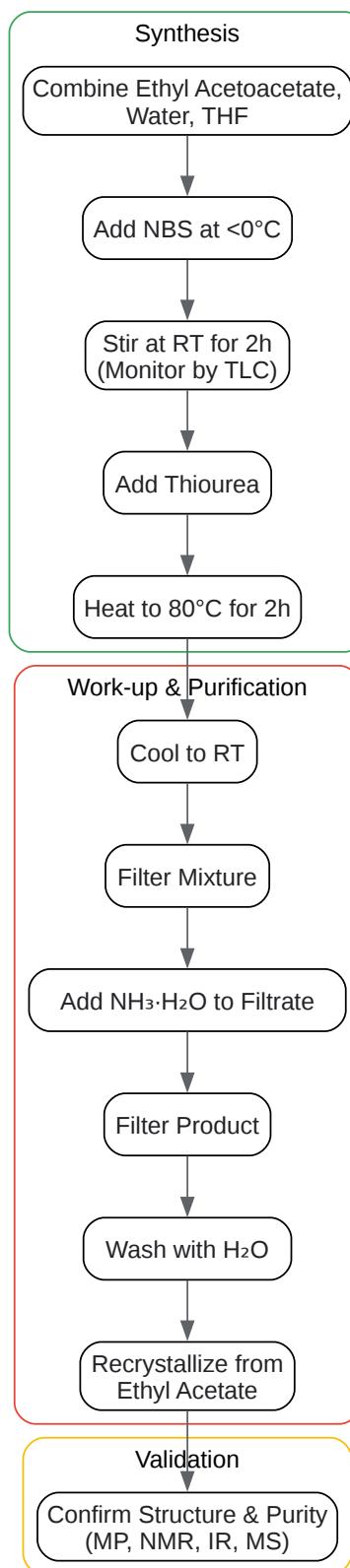
Objective: To synthesize Ethyl 2-amino-4-methylthiazole-5-carboxylate from commercially available starting materials.^[4]

Methodology:

- Halogenation: To a mixture of ethyl acetoacetate (1.0 equiv.) in a water/THF solvent system cooled to below 0°C, add N-bromosuccinimide (NBS) (1.2 equiv.).^[4]
 - Causality: NBS is a convenient and effective brominating agent for the active methylene group of the β-keto ester, forming the required α-halo ester intermediate in situ.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed.^[4]
- Thiazole Formation: Add thiourea (1.0 equiv.) to the mixture and heat to 80°C for 2 hours.^[4]
 - Causality: The thiourea acts as the nucleophile, attacking the brominated carbon, and also provides the nitrogen and sulfur atoms for the thiazole ring. Heating drives the

condensation and subsequent cyclization.

- **Work-up and Isolation:** After cooling, filter the mixture. Add aqueous ammonia to the filtrate to precipitate the product.[\[4\]](#)
- **Purification:** Collect the resulting yellow solid by filtration, wash thoroughly with water, and recrystallize from ethyl acetate to yield the pure target compound.[\[4\]](#)
 - **Self-Validation:** The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to compare against known standards.



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Caption: Workflow for synthesis and purification.

Applications in Research and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents.^[5] **Ethyl 2-methylthiazole-4-carboxylate** serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.

- Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceuticals where the thiazole structure can be key to biological activity and efficacy.^[1] Thiazole derivatives have been investigated for a wide range of therapeutic areas, including the treatment of allergies, hypertension, inflammation, and infections.^[4]
- Anticancer Research: Thiazole carboxylate derivatives are being investigated for potential as antineoplastic agents.^{[4][6]} The scaffold can be elaborated to create compounds that exhibit cytotoxic effects against various cancer cell lines.^[5]
- Flavor and Fragrance Industry: Beyond pharmaceuticals, this compound is utilized as a flavoring agent in food products, imparting savory and umami notes.^[1] Its aromatic profile also makes it suitable for use in specialty fragrances.^[1]
- Agrochemicals: It can serve as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides.^[1]

Safety, Handling, and Storage

Proper handling of **Ethyl 2-methylthiazole-4-carboxylate** is essential in a laboratory setting. Based on available safety data, it is considered hazardous.^[7]

Hazard Identification:

- Causes skin irritation (Skin Corrosion/Irritation, Category 2).^[7]
- Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).^[7]
- May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).^[7]

Recommended Precautions:

- Engineering Controls: Use only outdoors or in a well-ventilated area.[7] Ensure eyewash stations and safety showers are accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]
 - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [7][8]
 - Respiratory Protection: Avoid breathing dust.[7] Under normal conditions with adequate ventilation, respiratory protection may not be required.[7]
- Handling: Wash hands and any exposed skin thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed. [1][7] Recommended storage temperature is between 0-8 °C.[1]

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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-methylthiazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630424#physical-and-chemical-properties-of-ethyl-2-methylthiazole-4-carboxylate]

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